6-Methoxyhexane-1-sulfonyl chloride
Description
Contextual Significance of Functionalized Alkyl Sulfonyl Chlorides in Chemical Transformations
Functionalized alkyl sulfonyl chlorides are a crucial class of reagents in organic and medicinal chemistry. organic-chemistry.org They serve as essential intermediates for the synthesis of a wide array of organic compounds, including sulfonamides, sulfonate esters, and sulfones. organic-chemistry.orgfiveable.me The presence of an additional functional group, such as the methoxy (B1213986) group in 6-methoxyhexane-1-sulfonyl chloride, offers several advantages. It can influence the compound's physical properties, such as solubility, and can be used for further chemical modifications. smolecule.com The ability to introduce sulfonyl groups into complex molecules is particularly important in pharmaceutical development, as the sulfonamide moiety is a common feature in many drugs. fiveable.me
Modern synthetic methods have focused on developing more environmentally friendly and efficient ways to produce these valuable intermediates. organic-chemistry.orgorganic-chemistry.org Traditional methods often required harsh conditions, but newer approaches utilize milder reagents and offer greater substrate compatibility. organic-chemistry.org This ongoing development underscores the continued importance of sulfonyl chlorides in chemical synthesis.
Overview of Key Reactivity Domains of Sulfonyl Chlorides in Organic Chemistry
The chemistry of sulfonyl chlorides is dominated by the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). fiveable.menih.gov This makes them highly reactive towards a wide range of nucleophiles. fiveable.me
Key reactions involving sulfonyl chlorides include:
Reaction with amines: Sulfonyl chlorides react readily with primary and secondary amines to form sulfonamides. wikipedia.org This reaction, known as the Hinsberg test, is a classic method for distinguishing between primary, secondary, and tertiary amines.
Reaction with alcohols: In the presence of a base, sulfonyl chlorides react with alcohols to produce sulfonate esters. wikipedia.org
Reaction with water: Sulfonyl chlorides can be hydrolyzed by water to form the corresponding sulfonic acids. wikipedia.org
Friedel-Crafts reaction: In the presence of a Lewis acid catalyst, aryl sulfonyl chlorides can react with aromatic compounds to form sulfones. wikipedia.org
Chlorination: Under certain conditions, sulfonyl chlorides can act as a source of chlorine. wikipedia.org
These reactions highlight the versatility of sulfonyl chlorides as powerful electrophiles in organic synthesis, enabling the construction of complex molecules from simpler precursors. nih.govmagtech.com.cn
Research Objectives and Scope for Investigations into this compound
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests clear objectives for synthetic investigations. As a bifunctional molecule, research would likely focus on leveraging both the reactive sulfonyl chloride and the methoxy group.
Potential Research Objectives:
Synthesis of Novel Sulfonamides and Sulfonate Esters: A primary research goal would be to react this compound with a diverse library of amines and alcohols. This would lead to the creation of new sulfonamides and sulfonate esters with a terminal methoxy group. The properties of these new compounds could then be investigated for potential applications in materials science or medicinal chemistry.
Investigation of Intramolecular Reactions: The presence of the methoxy group at the 6-position opens up the possibility of studying intramolecular cyclization reactions under various conditions. This could lead to the formation of novel heterocyclic compounds containing sulfur and oxygen.
Modification of the Methoxy Group: The methoxy group itself can be a handle for further chemical transformations. Research could explore its cleavage to a hydroxyl group, which could then be used for subsequent reactions, adding another layer of synthetic utility to the molecule.
Comparative Reactivity Studies: A systematic study could compare the reactivity of this compound to other alkyl sulfonyl chlorides (e.g., those with different chain lengths or other functional groups). This would provide valuable data on how the methoxy group influences the electrophilicity of the sulfonyl chloride moiety.
The scope of such investigations would be to fully characterize the synthetic potential of this bifunctional building block and to explore the properties of the resulting novel compounds.
Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound fluorochem.co.uk |
| Molecular Formula | C₇H₁₅ClO₃S fluorochem.co.uk |
| CAS Number | 1344111-06-3 fluorochem.co.uk |
| InChI Key | DBMIOCYARVLTII-UHFFFAOYSA-N fluorochem.co.uk |
| Canonical SMILES | COCCCCCCS(=O)(=O)Cl fluorochem.co.uk |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sulfonamides |
| Sulfonate esters |
| Sulfones |
| Sulfonic acids |
| Amines |
| Alcohols |
| Water |
| Benzene |
| Benzenesulfonic acid |
| Thionyl chloride |
| Sodium benzenesulfonate |
| Phosphorus pentachlorides |
| Benzenediazonium chloride |
| Sulfur dioxide |
| Chlorine |
| m-Trifluoromethylbenzenesulfonyl chloride |
| Pyridine (B92270) |
| Tris(trimethylsilyl)silane (B43935) |
| Benzotriazole |
| Triethylamine |
| N-chlorosuccinimide |
| Thiourea |
| Sodium hypochlorite |
| 2,6-dichloroaniline |
| Acetic acid |
| Sodium nitrite |
| Diethyl ether |
| 2-chloro-5-methyl-1,3,4-thiadiazole |
| 5-methyl-1,3,4-thiadiazole-2-thiol |
Structure
3D Structure
Properties
Molecular Formula |
C7H15ClO3S |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
6-methoxyhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO3S/c1-11-6-4-2-3-5-7-12(8,9)10/h2-7H2,1H3 |
InChI Key |
DBMIOCYARVLTII-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Advances for 6 Methoxyhexane 1 Sulfonyl Chloride
Established Synthetic Routes to Alkyl Sulfonyl Chlorides
The foundational methods for synthesizing alkyl sulfonyl chlorides, including 6-methoxyhexane-1-sulfonyl chloride, have been well-documented in chemical literature. These routes, while effective, often involve harsh reagents and conditions.
Free Radical Chlorosulfonation of 1-Methoxyhexane Derivatives
A classic approach to forming sulfonyl chlorides from alkanes is through free-radical chlorosulfonation. This method involves the reaction of an alkane with a mixture of chlorine (Cl₂) and sulfur dioxide (SO₂) under the influence of ultraviolet (UV) light or heat. youtube.commasterorganicchemistry.com
The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: libretexts.org
Initiation: UV light provides the energy to cause homolytic fission of the chlorine molecule, generating two highly reactive chlorine radicals (Cl•). youtube.comchemistrystudent.com
Propagation: A chlorine radical abstracts a hydrogen atom from the 1-methoxyhexane backbone, creating an alkyl radical. This alkyl radical then reacts with sulfur dioxide to form a sulfonyl radical. The sulfonyl radical subsequently reacts with a chlorine molecule to yield the desired this compound and another chlorine radical, which continues the chain reaction.
Termination: The chain reaction is terminated when two radicals combine in various possible ways. libretexts.org
A significant drawback of this method is its lack of selectivity. wikipedia.org The reaction can occur at any available carbon-hydrogen bond along the hexane (B92381) chain. For a substrate like 1-methoxyhexane, this can lead to a mixture of isomeric products, complicating the purification process and reducing the yield of the desired terminal sulfonyl chloride. masterorganicchemistry.com The reactivity of hydrogen atoms generally follows the order of tertiary > secondary > primary, which can be used to predict the major products. libretexts.org
Oxidative Chlorination of Sulfur-Containing Precursors (e.g., Thiols, S-Alkylisothiourea Salts derived from 6-Methoxyhexane)
To circumvent the selectivity issues of free-radical reactions, methods starting from precursors where the sulfur functionality is already at the desired position are commonly employed.
One such precursor is the corresponding thiol (6-methoxyhexane-1-thiol). The oxidative chlorination of thiols can be achieved using various reagents. A prominent and milder alternative to gaseous chlorine is N-chlorosuccinimide (NCS). organic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in the presence of a chloride source, and it provides a more controlled and safer method for converting thiols to their corresponding sulfonyl chlorides. organic-chemistry.orgthieme-connect.de
A particularly advantageous route involves the use of S-alkylisothiourea salts. These salts are odorless, stable solids that are easily prepared from the reaction of an alkyl halide (e.g., 1-bromo-6-methoxyhexane) with thiourea. The subsequent oxidative chlorination of the S-(6-methoxyhexyl)isothiourea salt can be performed under mild conditions to give this compound in high yield. researchgate.net
Several reagents have been developed for this transformation, with notable examples being:
Sodium Hypochlorite (Bleach): This method is environmentally friendly and uses a readily available and inexpensive reagent. organic-chemistry.org The reaction is typically performed in an acidic medium. organic-chemistry.org
N-Chlorosuccinimide (NCS): This reagent offers a convenient and practical alternative, avoiding the use of hazardous chlorine gas. researchgate.net
These methods are often high-yielding and allow for easy purification of the final product. organic-chemistry.org
Preparation from Sulfonic Acids or Salts Related to 6-Methoxyhexane
Another well-established method is the conversion of a sulfonic acid or its corresponding salt into a sulfonyl chloride. If 6-methoxyhexane-1-sulfonic acid were available, it could be readily converted to this compound.
The most common reagents for this transformation are:
Thionyl Chloride (SOCl₂): This reagent is widely used to convert sulfonic acids to sulfonyl chlorides. guidechem.comgoogle.com
Phosphorus Pentachloride (PCl₅): This is another powerful chlorinating agent for this purpose. researchgate.net
While effective, these reagents are hazardous and moisture-sensitive, requiring careful handling. rsc.org
Modernized and Sustainable Synthetic Strategies for this compound
Recent advances in chemical synthesis have focused on developing more sustainable and efficient methods, aligning with the principles of green chemistry. epitomejournals.comsolubilityofthings.comijfmr.com
Catalytic Approaches to Chlorosulfonation
Modern synthetic chemistry is increasingly moving towards catalytic processes to reduce waste and improve efficiency. acs.org For the synthesis of sulfonyl chlorides, several catalytic systems have been explored.
Metal-free, aerobic oxidative chlorination of thiols represents a greener alternative. For instance, a system using ammonium nitrate in the presence of hydrochloric acid and oxygen as a terminal oxidant has been developed for the synthesis of sulfonyl chlorides from thiols. rsc.org Such methods avoid the use of stoichiometric, often hazardous, oxidizing agents.
Photocatalysis has also emerged as a powerful tool. Visible-light-mediated methods for sulfonyl chloride synthesis are being developed, which can operate under mild conditions and offer alternative reaction pathways. acs.org
Application of Green Chemistry Principles in Scalable Synthesis
The application of green chemistry principles is paramount in modern, scalable synthesis. paperpublications.org This involves several key considerations:
Safer Reagents: A major focus is the replacement of hazardous reagents like chlorine gas and thionyl chloride. The use of NCS and sodium hypochlorite (bleach) for the oxidative chlorination of S-alkylisothiourea salts are prime examples of this principle in action. organic-chemistry.orgorganic-chemistry.org These reagents are safer to handle and generate less toxic byproducts. organic-chemistry.org
Greener Solvents: Traditional organic solvents often pose environmental and health risks. wikipedia.org Research is focused on using more benign solvents, with water being an ideal choice due to its non-toxicity and availability. nih.govresearchgate.net The synthesis of sulfonyl chlorides from thiols has been successfully demonstrated in water using reagents like Oxone.
The following table provides a comparative overview of different synthetic approaches:
| Method | Precursor | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Free Radical Chlorosulfonation | 1-Methoxyhexane | Cl₂, SO₂, UV light | Direct functionalization of alkane | Low selectivity, mixture of products masterorganicchemistry.com |
| Oxidative Chlorination | 6-Methoxyhexane-1-thiol | NCS, HCl | Good selectivity, milder than Cl₂ organic-chemistry.org | Thiol precursor required |
| Oxidative Chlorination | S-(6-methoxyhexyl) isothiourea salt | Bleach (NaOCl) or NCS | Odorless precursor, high yield, green reagents organic-chemistry.org | Two-step process from alkyl halide |
| From Sulfonic Acid | 6-Methoxyhexane-1-sulfonic acid | SOCl₂ or PCl₅ | Established and reliable method | Hazardous reagents, precursor availability rsc.org |
| Catalytic Aerobic Oxidation | 6-Methoxyhexane-1-thiol | NH₄NO₃, HCl, O₂ | Metal-free, uses O₂ as terminal oxidant rsc.org | Newer methodology, may require optimization |
Continuous Flow Chemistry and Automated Synthesis Systems
The synthesis of sulfonyl chlorides, a class of compounds to which this compound belongs, has traditionally been performed using batch-wise processes. However, recent advancements in chemical synthesis have seen a shift towards continuous flow chemistry and automated systems, which offer significant advantages in terms of safety, efficiency, and scalability. While specific literature on the continuous flow synthesis of this compound is not extensively available, the principles and methodologies applied to other aliphatic and aromatic sulfonyl chlorides provide a strong framework for its potential production.
Automated synthesis systems, when integrated with continuous flow reactors, can further enhance the production of sulfonyl chlorides. These systems allow for real-time monitoring and control of reaction conditions, ensuring consistent product quality and yield. researchgate.net Automation can lead to significant improvements in process setpoint consistency, reliability, and space-time yield. mdpi.com A key advantage of such systems is the ability to perform multi-step syntheses in a continuous manner, reducing the need for manual intervention and the potential for human error.
A continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed. rsc.org This method, characterized by a small reactor volume and short residence time, resulted in a very high space-time yield for the model system, demonstrating the efficiency of continuous flow for this class of reactions. rsc.org Such a protocol could theoretically be adapted for the synthesis of this compound, starting from the corresponding thiol or disulfide.
Optimization of Synthetic Pathways for Enhanced Efficiency and Purity
The optimization of synthetic routes to this compound is crucial for maximizing its yield and purity, which are critical factors for its application in further chemical syntheses. While specific optimization studies for this particular compound are not readily found in the literature, general strategies for enhancing the efficiency of sulfonyl chloride synthesis are well-documented and can be applied.
Yield Enhancement Strategies
Several factors can be manipulated to enhance the yield of sulfonyl chloride synthesis. The choice of solvent, base, and reaction temperature can have a significant impact on the outcome of the reaction. For example, in the synthesis of a monosulfonylation product, a screening of various solvents and bases revealed that certain combinations could significantly improve the yield. rsc.org
Furthermore, the stoichiometry of the reactants is a critical parameter to control. An excess of the chlorinating agent can sometimes lead to the formation of undesired byproducts, thereby reducing the yield of the target sulfonyl chloride. rsc.org Careful optimization of the molar ratio of reactants is therefore essential. In some cases, increasing the concentration of the starting material has been shown to be beneficial, leading to higher yields. rsc.org
The method of purification also plays a role in the final isolated yield. Post-reaction purification methods such as distillation or chromatography are employed to isolate the desired sulfonyl chloride product.
A summary of potential yield enhancement strategies applicable to the synthesis of this compound, based on general findings for sulfonyl chloride synthesis, is presented in the table below.
| Strategy | Parameter | Observation | Potential Impact on Yield |
| Solvent Screening | Dichloromethane (DCM) | Gave the highest yield for a model monosulfonylation reaction. rsc.org | Selection of an optimal solvent can significantly increase product yield. |
| Base Selection | Various organic and inorganic bases | No improvement observed in a specific case, with some bases promoting byproduct formation. rsc.org | Careful selection is crucial to avoid yield loss to side reactions. |
| Reactant Concentration | Increased concentration of starting material | Led to a higher yield in a pyridine-catalyzed reaction. rsc.org | Optimization can lead to more efficient conversion to the desired product. |
| Stoichiometry | Amount of sulfonyl chloride reagent | Increasing the amount was found to be deleterious in a specific synthesis. rsc.org | Precise control of reactant ratios is necessary to maximize yield. |
| Catalyst Loading | Amount of pyridine (B92270) catalyst | An optimal amount was identified to afford the highest yield. rsc.org | Fine-tuning catalyst levels can prevent side reactions and maximize efficiency. |
Reduction of Byproduct Formation
The formation of byproducts is a common challenge in the synthesis of sulfonyl chlorides, leading to reduced purity and yield of the desired product. The nature and quantity of byproducts are highly dependent on the reaction conditions and the starting materials used.
In the sulfochlorination of alkanes, for example, multiple substitutions of hydrogen atoms can occur, resulting in a mixture of products. libretexts.org The relative amounts of these products can be controlled by adjusting the proportion of the reactants. A large excess of the hydrocarbon starting material generally favors the formation of the mono-substituted product. libretexts.org
In reactions involving multifunctional starting materials, the formation of bissulfonylated byproducts can be a significant issue. rsc.org The choice of base can influence the extent of this side reaction. For instance, the use of certain inorganic bases like K₂CO₃ and Na₂CO₃, or an organic base like triethylamine, was found to favor the formation of a bissulfonylated byproduct in a particular synthesis. rsc.org
Temperature control is also a critical factor in minimizing byproduct formation. Highly exothermic reactions, if not properly managed, can lead to localized overheating, which may promote side reactions and decomposition of the desired product. Continuous flow reactors offer excellent heat transfer capabilities, thus providing better control over the reaction temperature and helping to reduce the formation of thermal byproducts.
Strategies for minimizing byproduct formation in the synthesis of this compound could include:
Control of Stoichiometry: Using a molar excess of the alkane precursor relative to the chlorinating agent to favor monosubstitution.
Careful Selection of Base: Choosing a base that does not promote multiple substitutions or other side reactions.
Precise Temperature Control: Employing a reaction setup, such as a continuous flow reactor, that allows for efficient heat dissipation to prevent the formation of thermal byproducts.
Optimization of Reaction Time: Monitoring the reaction progress to stop it at the point of maximum desired product formation before significant byproduct accumulation occurs.
The table below illustrates how different reaction parameters can be adjusted to reduce the formation of specific byproducts, based on general principles of sulfonyl chloride synthesis.
| Byproduct Type | Contributing Factor | Mitigation Strategy |
| Polychlorinated Alkanes | Excess of chlorinating agent | Use a large excess of the alkane starting material. libretexts.org |
| Bissulfonylated Products | Use of certain bases (e.g., K₂CO₃, Na₂CO₃, triethylamine) rsc.org | Screen for a base that selectively promotes monosulfonylation. |
| Thermal Decomposition Products | Poor temperature control in exothermic reactions | Utilize continuous flow reactors for superior heat management. |
| Isomeric Products | Non-selective halogenation of larger alkanes libretexts.org | Employ more selective halogenating agents or reaction conditions. |
Reactivity Profiles and Transformative Chemistry of 6 Methoxyhexane 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center
The sulfonyl chloride group is highly reactive toward nucleophiles, serving as a gateway for the synthesis of various sulfur-containing compounds. smolecule.com
Formation of Sulfonamides with Various Amine Nucleophiles
The reaction of 6-Methoxyhexane-1-sulfonyl chloride with primary and secondary amines is a fundamental transformation that yields sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride byproduct. The general transformation is as follows:
R-SO₂Cl + 2R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻
While specific studies on this compound are not extensively detailed in available literature, the reactivity is analogous to other aliphatic sulfonyl chlorides. The reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine nucleophile.
Table 1: Representative Examples of Sulfonamide Formation from Aliphatic Sulfonyl Chlorides
| Sulfonyl Chloride | Amine | Product |
| Methanesulfonyl chloride | Aniline | N-Phenylmethanesulfonamide |
| Ethanesulfonyl chloride | Diethylamine | N,N-Diethyl-ethanesulfonamide |
| Propanesulfonyl chloride | Morpholine | 4-(Propylsulfonyl)morpholine |
This table presents illustrative examples of sulfonamide synthesis from various aliphatic sulfonyl chlorides to demonstrate the general reactivity pattern.
Synthesis of Sulfonate Esters via Alcoholysis and Phenolysis
This compound can react with alcohols and phenols to form sulfonate esters. This process, known as alcoholysis or phenolysis, involves the nucleophilic attack of the hydroxyl group on the sulfonyl chloride. Similar to sulfonamide formation, a base is used to scavenge the HCl produced.
R-SO₂Cl + R'-OH + Base → R-SO₂OR' + Base·HCl
Indium has been shown to be a facile and efficient catalyst for the sulfonylation of alcohols with sulfonyl chlorides, providing excellent yields under mild conditions. organic-chemistry.org This method is applicable to a wide range of alcohols.
Table 2: Examples of Sulfonate Ester Synthesis
| Sulfonyl Chloride | Alcohol/Phenol | Catalyst/Conditions | Product |
| p-Toluenesulfonyl chloride | Methanol | Pyridine | Methyl p-toluenesulfonate |
| Methanesulfonyl chloride | Phenol | Triethylamine | Phenyl methanesulfonate |
| Benzenesulfonyl chloride | Ethanol | NaOH | Ethyl benzenesulfonate |
This table provides examples of sulfonate ester synthesis to illustrate the general methodology.
Generation of Sulfones through Carbon Nucleophile Addition (e.g., Organometallic Reagents)
The reaction of sulfonyl chlorides with carbon nucleophiles, such as Grignard reagents or organolithium compounds, provides a route to sulfones. This reaction involves the formation of a new carbon-sulfur bond. The addition of organometallic reagents to a sulfur dioxide surrogate, such as DABSO, can generate metal sulfinates which are then trapped by electrophiles to produce sulfones. organic-chemistry.org
R-SO₂Cl + R'-MgBr → R-SO₂-R' + MgBrCl
This method is a powerful tool for creating carbon-sulfur bonds and accessing a diverse range of sulfone compounds.
Radical-Mediated Reactions Involving this compound
Recent advancements in synthetic methodology have highlighted the utility of sulfonyl chlorides in radical reactions, particularly those initiated by photoredox catalysis.
Photoredox Catalysis and Electron Transfer Processes
Visible-light photoredox catalysis has emerged as a powerful strategy for the activation of sulfonyl chlorides. researchgate.net Through single-electron transfer from a photoexcited catalyst, sulfonyl chlorides can generate sulfonyl radicals. researchgate.net These radicals are versatile intermediates that can participate in a variety of synthetic transformations. While specific examples involving this compound are not prevalent, the general mechanism is applicable. The process typically involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light, followed by electron transfer to the sulfonyl chloride, leading to its fragmentation into a sulfonyl radical and a chloride anion. nih.govsigmaaldrich.com
Hydrosulfonylation of Unsaturated Systems
A notable application of sulfonyl radicals generated via photoredox catalysis is the hydrosulfonylation of alkenes. researchgate.netnih.govresearchgate.net This reaction involves the addition of a sulfonyl group and a hydrogen atom across a double bond. Studies have shown that using tris(trimethylsilyl)silane (B43935) as a hydrogen atom donor in conjunction with a photoredox catalyst enables the effective hydrosulfonylation of electron-deficient alkenes with sulfonyl chlorides. researchgate.netnih.govresearchgate.net For other types of alkenes, polarity-reversal catalysis has been successfully implemented. researchgate.netnih.gov This method is valued for its operational simplicity and tolerance of a wide array of functional groups. nih.gov The general scheme for the photoredox-catalyzed hydrosulfonylation of an alkene is as follows:
Initiation: The photocatalyst absorbs light and is excited.
Electron Transfer: The excited photocatalyst reduces the sulfonyl chloride to generate a sulfonyl radical.
Radical Addition: The sulfonyl radical adds to the alkene to form a carbon-centered radical.
Hydrogen Atom Transfer: The carbon-centered radical abstracts a hydrogen atom from a donor to yield the final sulfone product and regenerate the catalyst. nih.gov
This approach provides a modern and efficient route to sulfones, which are important structural motifs in medicinal chemistry and materials science. researchgate.netorganic-chemistry.org
Intramolecular Cyclization Reactions Involving Sulfonyl Radicals
The generation of sulfonyl radicals from sulfonyl chlorides is a powerful tool for the formation of carbon-sulfur and carbon-carbon bonds. In the case of this compound, the generation of a sulfonyl radical at the C1 position could potentially lead to intramolecular cyclization reactions. The typical method for generating sulfonyl radicals from sulfonyl chlorides involves radical initiators such as azobisisobutyronitrile (AIBN) or photoredox catalysis.
Once formed, the 6-methoxyhexane-1-sulfonyl radical could, in principle, undergo an intramolecular hydrogen atom transfer (HAT) from one of the methylene (B1212753) groups in the alkyl chain. The feasibility of such a reaction would depend on the conformation of the alkyl chain and the activation energy for the HAT process. A 1,5-HAT from the C5 position would lead to a carbon-centered radical, which could then cyclize onto the sulfonyl sulfur, potentially forming a five-membered cyclic sulfonamide derivative after subsequent steps. However, the formation of larger rings via this pathway is generally less favored.
Alternatively, if the molecule contained a site of unsaturation, such as a double or triple bond, the sulfonyl radical could undergo an intramolecular addition. For a hypothetical derivative of this compound containing a double bond, the regioselectivity of the cyclization would be governed by Baldwin's rules.
Table 1: Plausible Intramolecular Cyclization Pathways for a Hypothetical Unsaturated Derivative of this compound
| Reactant (Hypothetical) | Radical Intermediate | Potential Cyclization Product | Ring Size | Favored/Disfavored (Baldwin's Rules) |
| 6-methoxyhex-4-ene-1-sulfonyl radical | Sulfonyl radical | Tetrahydrothiophene-1,1-dioxide derivative | 5 | 5-exo-trig (Favored) |
| 6-methoxyhex-5-ene-1-sulfonyl radical | Sulfonyl radical | Thiepane-1,1-dioxide derivative | 7 | 7-exo-trig (Disfavored) |
It is important to note that these are hypothetical examples, as no specific studies on the intramolecular cyclization of this compound have been found. The presence of the ether linkage at the C6 position might also influence the reactivity through chelation effects in the presence of certain metals or by altering the electronic properties of the alkyl chain.
Formation and Reactivity of Sulfene (B1252967) Intermediates from this compound under Basic Conditions
Alkanesulfonyl chlorides bearing at least one α-hydrogen can undergo elimination in the presence of a non-nucleophilic base, such as triethylamine, to form highly reactive intermediates known as sulfenes (RCH=SO₂). This compound possesses two α-hydrogens, making it a suitable precursor for the formation of 6-methoxyhexane-1-sulfene.
The generally accepted mechanism for sulfene formation is a concerted E2-like elimination, although a stepwise mechanism involving a carbanion intermediate is also possible under certain conditions. The resulting sulfene is highly electrophilic and will rapidly react with any available nucleophiles or undergo cycloaddition reactions.
Sulfenes generated from alkanesulfonyl chlorides can participate in a variety of cycloaddition reactions. These reactions are often stereospecific and provide access to a range of sulfur-containing heterocyclic compounds.
[2+2] Cycloadditions: With electron-rich alkenes, such as enamines and ketene (B1206846) acetals, sulfenes can undergo [2+2] cycloaddition to form four-membered thietane-1,1-dioxides.
[4+2] Cycloadditions (Diels-Alder type): With conjugated dienes, sulfenes can act as dienophiles in [4+2] cycloaddition reactions to yield six-membered cyclic sulfones (sultines).
1,3-Dipolar Cycloadditions: Sulfenes can also react with 1,3-dipoles, such as nitrile oxides and diazoalkanes, to form five-membered heterocyclic rings.
Table 2: Potential Cycloaddition Reactions of 6-Methoxyhexane-1-sulfene
| Reactant | Sulfene Intermediate | Type of Cycloaddition | Product Class |
| N,N-diethyl-1-propene-1-amine | 6-methoxyhexane-1-sulfene | [2+2] | Thietane-1,1-dioxide |
| 1,3-Butadiene | 6-methoxyhexane-1-sulfene | [4+2] | Dihydropyran-2,2-dioxide |
| Diazomethane | 6-methoxyhexane-1-sulfene | 1,3-Dipolar | Thiadiazole-1,1-dioxide |
In the absence of a suitable trapping agent for cycloaddition, sulfenes can react with a variety of nucleophiles in condensation-type reactions. These reactions typically involve the attack of the nucleophile on the electrophilic sulfur atom of the sulfene, followed by protonation.
Common nucleophiles that react with sulfenes include:
Water and Alcohols: These reactions lead to the formation of the corresponding sulfonic acids or sulfonic acid esters.
Amines: Primary and secondary amines react with sulfenes to produce sulfonamides.
Active Methylene Compounds: Carbanions derived from active methylene compounds can add to sulfenes, leading to the formation of β-ketosulfones.
The methoxy (B1213986) group in this compound is expected to be stable under the basic conditions typically used for sulfene generation.
Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions
In recent years, sulfonyl chlorides have emerged as versatile coupling partners in a variety of transition metal-catalyzed reactions. These transformations often proceed with the extrusion of sulfur dioxide, allowing the sulfonyl group to act as a leaving group.
Desulfonative cross-coupling reactions provide a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the C-S bond of the sulfonyl chloride is cleaved, and a new bond is formed at that carbon center. Palladium and nickel complexes are commonly used catalysts for these transformations.
For this compound, a desulfonative coupling reaction with a suitable partner, such as an organoboron reagent (Suzuki-Miyaura coupling) or an organostannane (Stille coupling), could potentially lead to the formation of a new C-C bond at the C1 position.
Table 3: Hypothetical Desulfonative Cross-Coupling of this compound
| Coupling Partner | Catalyst System (Typical) | Product Type |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 1-Methoxy-6-phenylhexane |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 1-Methoxyoct-1-ene |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 1-Methoxy-8-phenyloct-7-yne |
The success of these reactions would depend on the specific reaction conditions and the compatibility of the methoxy group with the catalytic system.
While desulfonative couplings involve the cleavage of the C-S bond, direct sulfonylation reactions maintain the sulfonyl group in the final product. These reactions are typically used to introduce the sulfonyl moiety onto an aromatic or vinylic substrate.
A classic example is the Friedel-Crafts sulfonylation of an aromatic compound, which is typically catalyzed by a Lewis acid. However, modern transition metal-catalyzed methods have expanded the scope of direct sulfonylation. For instance, a palladium-catalyzed Heck-type reaction between this compound and an alkene could potentially lead to the formation of a vinyl sulfone.
It is important to distinguish these from reactions where the sulfonyl chloride acts as a source of a sulfonyl radical, which then adds to a substrate, as discussed in the context of intramolecular cyclization.
Mechanistic Investigations of Reactions Involving 6 Methoxyhexane 1 Sulfonyl Chloride
Kinetic Studies for Reaction Pathway Elucidation
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For 6-Methoxyhexane-1-sulfonyl chloride, such studies would be invaluable in distinguishing between possible reaction pathways, such as SN1, SN2, E1, or E2 mechanisms, in nucleophilic substitution and elimination reactions.
The Kinetic Isotope Effect (KIE) is a powerful tool for probing the rate-determining step of a reaction by observing the change in reaction rate upon isotopic substitution. For instance, substituting a hydrogen atom with deuterium (B1214612) at a position involved in bond-breaking in the rate-determining step typically leads to a primary KIE (kH/kD > 1).
In a hypothetical study on the reaction of this compound with a base, the presence or absence of a primary KIE upon deuteration of the carbon adjacent to the sulfonyl chloride group could help differentiate between an E2 and an E1cb mechanism. However, no such experimental data for this compound is currently available.
The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the rates and equilibria of organic reactions. By correlating reaction rate constants with substituent parameters (σ for Hammett, σ* for Taft), one can gain insight into the electronic nature of the transition state.
For a series of reactions involving derivatives of this compound with varying substituents on a hypothetical aromatic nucleophile, a Hammett plot would be constructed. The sign and magnitude of the reaction constant (ρ) would indicate the charge development in the transition state. A positive ρ value would suggest the buildup of negative charge, while a negative ρ value would indicate positive charge buildup. Regrettably, no such studies have been conducted for this specific compound.
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry provides a theoretical lens to visualize and quantify aspects of a reaction that are often difficult or impossible to observe experimentally, such as the structures of transition states and short-lived intermediates.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. DFT calculations could be employed to model the reaction of this compound with a nucleophile, mapping out the potential energy surface and identifying the structures and energies of reactants, transition states, and products. This would provide crucial information about the activation energy barriers for competing pathways. At present, no DFT studies specific to this compound have been reported in the scientific literature.
Molecular dynamics (MD) simulations can model the time evolution of a system of atoms and molecules, providing insights into the role of solvent and dynamic effects on a reaction. An MD simulation of this compound in a solvent could reveal information about solvent shell reorganization during a reaction and the conformational dynamics that may influence reactivity. Such simulations have not yet been performed for this compound.
Spectroscopic Techniques for In Situ Monitoring of Reaction Progress
Spectroscopic techniques that allow for the real-time monitoring of a reaction mixture (in situ) are invaluable for detecting reactive intermediates and understanding the sequence of bond-forming and bond-breaking events. Techniques such as rapid-scan infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy could be used to follow the disappearance of this compound and the appearance of products over time. This would enable the determination of reaction kinetics and the potential identification of transient species. However, the application of these in situ techniques to reactions of this compound has not been documented.
Solvent Effects and Catalysis in Reaction Mechanisms
The medium in which a reaction is conducted can profoundly influence its rate, selectivity, and even the nature of the products formed. For reactions involving this compound, the choice of solvent is critical, as is the potential use of catalysts to enhance reaction efficiency.
Solvent Effects
The solvolysis of alkanesulfonyl chlorides, such as this compound, is a key reaction class where solvent effects are prominent. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-like) mechanism, although the transition state can vary depending on the solvent's properties. nih.gov
Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can stabilize both the developing negative charge on the leaving group (chloride ion) and the partial positive charge on the sulfur atom in the transition state. csbsju.edulibretexts.org This stabilization can facilitate the reaction. However, strong hydrogen bonding to the nucleophile can also decrease its reactivity, a factor that must be considered. csbsju.edulibretexts.org
In contrast, polar aprotic solvents, like acetonitrile (B52724) or dimethylformamide (DMF), possess a significant dipole moment but lack acidic protons. acs.org These solvents are effective at solvating cations but are less effective at solvating anions. In the context of a reaction with a charged nucleophile, this can lead to a "naked," more reactive nucleophile, potentially accelerating the reaction rate compared to protic solvents.
The Grunwald-Winstein equation is a tool often used to correlate the specific rates of solvolysis of sulfonyl chlorides with the ionizing power and nucleophilicity of the solvent. nih.gov While specific data for this compound is unavailable, studies on other primary alkanesulfonyl chlorides generally show a significant dependence on both solvent nucleophilicity and ionizing power, consistent with a bimolecular mechanism. nih.govresearchgate.net
A summary of expected solvent effects on the nucleophilic substitution of this compound is presented below:
| Solvent Type | Expected Effect on SN2-like Reactions | Rationale |
| Polar Protic (e.g., Water, Methanol) | Moderate to fast reaction rates. | Stabilizes the transition state and leaving group through hydrogen bonding, but can also solvate the nucleophile, reducing its reactivity. csbsju.edulibretexts.org |
| Polar Aprotic (e.g., Acetonitrile, DMF) | Potentially faster reaction rates with charged nucleophiles. | Solvates cations well but leaves anions (nucleophiles) less solvated and more reactive. acs.org |
| Nonpolar (e.g., Hexane (B92381), Toluene) | Slow reaction rates. | Poor at stabilizing charged intermediates and transition states, and often have poor solubility for ionic reactants. |
Catalysis
Catalysis in reactions of sulfonyl chlorides can be broadly categorized into nucleophilic and electrophilic (or Lewis acid) catalysis.
Nucleophilic Catalysis: Tertiary amines, such as pyridine (B92270) or triethylamine, are common nucleophilic catalysts for reactions of sulfonyl chlorides. The mechanism involves the initial attack of the amine on the sulfonyl chloride to form a highly reactive sulfonylammonium salt intermediate. This intermediate is then more readily attacked by the primary nucleophile (e.g., an alcohol or another amine) than the original sulfonyl chloride. This type of catalysis is particularly effective for sulfonamide and sulfonate ester formation.
Lewis Acid Catalysis: Lewis acids, such as zinc chloride or aluminum chloride, can also catalyze reactions of sulfonyl chlorides. The Lewis acid coordinates to one of the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. This approach can be beneficial for reactions with weaker nucleophiles.
Palladium complexes have also been utilized as catalysts in cross-coupling reactions involving sulfonyl chlorides for the formation of C-S bonds, although this is more commonly applied to arylsulfonyl chlorides. nih.gov
Applications of 6 Methoxyhexane 1 Sulfonyl Chloride in Advanced Chemical Synthesis
Utilization as a Versatile Building Block for Complex Organic Scaffolds
The distinct chemical functionalities of 6-methoxyhexane-1-sulfonyl chloride make it an ideal starting material for the construction of intricate molecular architectures. The sulfonyl chloride group provides a reactive handle for nucleophilic substitution, while the methoxyhexane chain offers a nonpolar backbone that can be further functionalized.
Synthesis of Specialized Surfactants or Detergent Precursors (Leveraging the Methoxyhexane Chain)
While direct research on surfactants derived specifically from this compound is limited, its structural characteristics suggest its potential as a precursor for specialized surfactants. The synthesis would likely involve the reaction of the sulfonyl chloride with a hydrophilic head group. The methoxyhexane portion of the molecule would then serve as the hydrophobic tail, a key component for surface-active agents.
The general synthesis of sulfonate-based surfactants often involves the reaction of a sulfonyl chloride with an appropriate nucleophile. researchgate.netscilit.com For instance, reaction with an alcohol would yield a sulfonate ester, while reaction with an amine would produce a sulfonamide. These resulting molecules, possessing both a hydrophobic tail (the methoxyhexane chain) and a polar head group, are the fundamental components of surfactants.
Table 1: Potential Surfactant Precursors from this compound
| Reactant | Resulting Functional Group | Potential Surfactant Class |
| Long-chain alcohol | Sulfonate ester | Anionic Surfactant |
| Polyethylene glycol | Sulfonate ester | Non-ionic Surfactant |
| Amino acid | Sulfonamide | Anionic/Zwitterionic Surfactant |
| Quaternary amine | Sulfonamide | Cationic Surfactant |
The presence of the methoxy (B1213986) group could also influence the surfactant's properties, potentially affecting its solubility in different solvents and its thermal stability.
Integration into Polymer Architectures and Macromolecular Design
The reactivity of the sulfonyl chloride group allows for the incorporation of the 6-methoxyhexane moiety into polymer chains. Sulfonyl chlorides have been utilized as initiators in certain types of polymerization reactions. cmu.edu For example, in the presence of a suitable catalyst, the sulfonyl chloride can initiate the polymerization of monomers like styrene (B11656) or methyl methacrylate. This would result in a polymer chain with a 6-methoxyhexane group at one end.
This end-functionalization can be particularly useful in the design of block copolymers, where different polymer chains are linked together. The methoxy group could also serve as a site for further modification after polymerization, allowing for the creation of complex and functional macromolecular structures.
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymerization Technique | Role of this compound | Resulting Polymer Feature |
| Atom Transfer Radical Polymerization (ATRP) | Initiator | End-functionalized polymer with a 6-methoxyhexyl group |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Potential chain transfer agent precursor | Polymer with a 6-methoxyhexyl-sulfone end group |
| Post-polymerization modification | Reactive moiety for grafting onto existing polymers | Graft copolymer with 6-methoxyhexane side chains |
Precursors for Advanced Material Science Intermediates
The dual functionality of this compound makes it a candidate for the synthesis of intermediates used in materials science, such as those for functional coatings and self-assembling systems.
For functional coatings, the sulfonyl chloride can react with surface-active molecules or be incorporated into a polymer matrix that is then applied to a surface. The methoxyhexane chain can influence the coating's properties, such as its hydrophobicity and adhesion.
Role in Derivatization and Functional Group Interconversion Strategies
A primary application of sulfonyl chlorides in organic synthesis is for the derivatization of alcohols and amines. The reaction of this compound with an alcohol in the presence of a base yields a sulfonate ester. This transformation is significant because the resulting sulfonate group is an excellent leaving group in nucleophilic substitution reactions, far superior to the original hydroxyl group. This allows for the facile conversion of alcohols into a variety of other functional groups.
Similarly, the reaction with primary or secondary amines produces stable sulfonamides. cbijournal.comthieme-connect.com This reaction is often used to protect amine functionalities during a multi-step synthesis, as the sulfonamide is generally unreactive to many reagents. The protecting group can later be removed under specific conditions to regenerate the amine. The 6-methoxyhexane group in these derivatives can also be used to enhance solubility in organic solvents.
Table 3: Functional Group Interconversions Enabled by this compound
| Starting Functional Group | Reagent | Resulting Functional Group | Significance |
| Alcohol (-OH) | This compound, base | Sulfonate ester (-OSO₂R) | Activation of alcohol for nucleophilic substitution |
| Primary/Secondary Amine (-NHR) | This compound, base | Sulfonamide (-NRSO₂R) | Protection of amine functionality, introduction of a lipophilic tail |
Enabling Transformations for Novel Synthetic Methodologies
The reactivity of the sulfonyl chloride group also positions it as a key player in the development of new synthetic methods.
Development of New C-S Bond Forming Reactions
The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, leading to a wide array of important sulfur-containing compounds. Sulfonyl chlorides are common precursors for the synthesis of sulfones through reaction with organometallic reagents such as Grignard reagents or organocuprates.
In the context of this compound, its reaction with a suitable carbon nucleophile would lead to the formation of a sulfone with a 6-methoxyhexane substituent. This type of reaction allows for the direct and reliable construction of a C-S bond, providing access to a diverse range of sulfone-containing molecules. The development of new catalysts and reaction conditions for these transformations is an active area of research.
Application in Agrochemical Research Intermediates (as synthetic precursors only, no biological activity data)
Aliphatic sulfonyl chlorides serve as important intermediates in the synthesis of a wide range of chemical products, including those developed for agrochemical applications. google.com The sulfonyl chloride moiety is a reactive handle that allows for the facile introduction of a sulfonyl group into a larger molecule via reaction with nucleophiles like amines, alcohols, and phenols. smolecule.com This leads to the formation of sulfonamides and sulfonate esters, which are common structural motifs in biologically active compounds.
While literature does not specifically document the use of this compound as a direct precursor in the synthesis of commercial agrochemicals, its chemical properties make it a suitable candidate for this role. As an intermediate, it can be used to synthesize new molecular entities for screening in agrochemical research. The methoxy-terminated hexane (B92381) chain provides a lipophilic segment that can be systematically varied to understand structure-activity relationships in potential new herbicides, fungicides, or insecticides.
For instance, reacting this compound with various substituted anilines or heterocyclic amines could generate a library of novel sulfonamides for biological evaluation. A patent from 1951 highlights the general utility of aliphatic sulfonyl chlorides as intermediates in preparations where light-colored products are desired, a common requirement in industrial chemical synthesis. google.com
Table 2: Potential Agrochemical Scaffolds from this compound
| Reactant Type | Resulting Chemical Class | Potential Agrochemical Application |
|---|---|---|
| Substituted Anilines/Amines | Sulfonamides | Herbicides, Fungicides |
| Substituted Phenols/Alcohols | Sulfonate Esters | Insecticides, Plant Growth Regulators |
Theoretical and Computational Chemistry Studies on 6 Methoxyhexane 1 Sulfonyl Chloride and Its Derivatives
Electronic Structure and Bonding Analysis of the Sulfonyl Chloride Group
The sulfonyl chloride group (-SO₂Cl) is a cornerstone of organic synthesis, and its electronic structure has been a subject of considerable theoretical investigation. magtech.com.cnwikipedia.orgsioc-journal.cn Historically, the bonding in the sulfonyl group was depicted with an expanded octet around the sulfur atom, implying the involvement of d-orbitals. However, modern computational studies, employing methods like Natural Bond Orbital (NBO) analysis, have largely refuted this model. researchgate.netacs.org
The key takeaway is that the sulfonyl group in 6-methoxyhexane-1-sulfonyl chloride is characterized by:
Highly polarized S-O bonds: Leading to a partial positive charge on the sulfur atom.
Significant hyperconjugative interactions: Which stabilize the electronic structure.
Tetrahedral geometry around the sulfur atom: As predicted by VSEPR theory and confirmed by computational models. wikipedia.org
Conformational Analysis of the 6-Methoxyhexane Chain and its Influence on Reactivity
The 6-methoxyhexane chain introduces conformational flexibility that can influence the reactivity of the terminal sulfonyl chloride group. Conformational analysis, the study of the different spatial arrangements of a molecule due to bond rotations, is essential to understanding this influence. ucalgary.cachemistrysteps.com For a simple acyclic alkane like the hexane (B92381) chain in this compound, rotations around the C-C single bonds lead to various conformers, primarily staggered and eclipsed forms. chemistrysteps.comslideshare.netyoutube.com
The most stable conformations are typically the staggered ones, where the substituents on adjacent carbon atoms are as far apart as possible, minimizing torsional and steric strain. chemistrysteps.commaricopa.edu The anti conformation, with a 180° dihedral angle between the largest groups, is generally the lowest in energy. maricopa.edu Gauche conformations, with a 60° dihedral angle, are slightly higher in energy due to steric interactions. maricopa.edu
The presence of the methoxy (B1213986) group at the 6-position introduces additional considerations. The rotation around the C-O bond and the potential for intramolecular hydrogen bonding (if acidic protons were present) or other non-covalent interactions could favor specific conformations. These preferred conformations might influence the accessibility of the sulfonyl chloride group to incoming nucleophiles, thereby affecting reaction rates. For instance, a conformation that sterically shields the sulfonyl chloride group would be expected to decrease its reactivity.
Interactive Data Table: Torsional Strain Energies for Simple Alkanes
This table provides typical energy costs associated with different eclipsed interactions, which helps in understanding the relative stabilities of various conformers.
| Interaction | Energy (kJ/mol) |
| H ↔ H eclipsed | 4.0 |
| H ↔ CH₃ eclipsed | 6.0 |
| CH₃ ↔ CH₃ eclipsed | 11.0 |
| CH₃ ↔ CH₃ gauche | 3.8 |
Data sourced from general organic chemistry principles.
Prediction of Reactivity and Selectivity via Computational Models
Computational models, particularly those based on DFT, are powerful tools for predicting the reactivity and selectivity of sulfonyl chlorides. nih.gov These models can be used to calculate the energies of reactants, transition states, and products, providing a quantitative picture of the reaction pathway.
For reactions involving sulfonyl chlorides, such as nucleophilic substitution, computational models can elucidate the reaction mechanism. For example, DFT studies on the chloride-chloride exchange in arenesulfonyl chlorides have shown that the reaction proceeds via a single transition state, consistent with an Sₙ2 mechanism. nih.gov In contrast, the analogous fluoride (B91410) exchange reaction is predicted to occur through an addition-elimination mechanism. nih.gov
In the case of this compound, computational models could be employed to:
Determine the preferred sites of nucleophilic attack: By mapping the electrostatic potential on the molecule's surface.
Calculate activation energies for different reaction pathways: To predict the most likely products.
Investigate the effect of the 6-methoxy group on reactivity: By comparing the computed reaction barriers with those of unsubstituted hexanesulfonyl chloride.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its reactivity. researchgate.netconsensus.appacs.org These studies are a subset of Quantitative Structure-Property Relationship (QSPR) studies and are particularly useful for predicting the reactivity of new compounds without the need for extensive experimental work. researchgate.netnih.gov
In the context of sulfonyl chlorides, QSRR models have been developed to predict the yield of sulfonation reactions with amines, alcohols, and phenols. researchgate.netconsensus.app These models typically use a set of molecular descriptors, which can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. researchgate.net Genetic algorithms are often employed to select the most relevant descriptors, and multiple linear regression (MLR) is then used to build the predictive model. researchgate.net
For this compound, a QSRR model could be developed to predict its reactivity in various reactions. This would involve:
Generating a dataset: Of structurally similar sulfonyl chlorides with known reactivities.
Calculating a range of molecular descriptors: For each compound in the dataset.
Developing a statistical model: That links the descriptors to the observed reactivity.
Such a model could then be used to predict the reactivity of this compound and other related compounds.
Solvation Models and Their Impact on Reactivity Predictions
The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Solvation models are computational methods used to account for these solvent effects in theoretical calculations. researchgate.netyoutube.com There are two main types of solvation models: explicit and implicit. youtube.com
Explicit solvation models: Involve including a number of solvent molecules directly in the calculation. This approach can be computationally expensive but provides a detailed picture of the solute-solvent interactions.
Implicit solvation models: Represent the solvent as a continuous medium with a given dielectric constant. This method is less computationally demanding and is often used for initial screening of solvent effects.
When studying the reactivity of this compound, it would be crucial to employ appropriate solvation models to obtain accurate predictions, especially for reactions occurring in polar solvents.
Emerging Research Directions and Future Prospects for 6 Methoxyhexane 1 Sulfonyl Chloride
Exploration of Novel and Highly Selective Catalytic Systems for Transformations
The transformation of 6-Methoxyhexane-1-sulfonyl chloride into valuable downstream products is a key area of research. Current efforts are focused on moving beyond traditional, often harsh, reaction conditions to more sophisticated and selective catalytic systems.
One promising area is the use of photocatalysis . Visible-light-mediated processes offer a milder and more sustainable alternative to traditional methods for generating sulfonyl radicals from sulfonyl chlorides. acs.org These photoredox catalytic cycles, often employing iridium or copper complexes, can enable a variety of transformations, such as the synthesis of β-hydroxysulfones from sulfonyl chlorides and styrenes in the presence of water. acs.org For this compound, this could open up new pathways to create complex molecules with precise stereochemistry under ambient conditions.
Furthermore, novel catalysts are being explored for reactions involving sulfonyl chlorides. For instance, MoO2Cl2 has been identified as a potent catalyst for Friedel-Crafts sulfonylation reactions under solvent-free conditions. ulisboa.pt This could allow for the efficient attachment of the 6-methoxyhexanesulfonyl group to aromatic systems, creating a new family of compounds with potential applications in medicinal chemistry and materials science. The development of such catalysts is crucial for expanding the synthetic utility of this compound.
Another avenue of exploration is the use of N-chloroamides in continuous flow systems for the synthesis of sulfonyl chlorides, which has been shown to be a more environmentally friendly process. researchgate.net While this applies to the synthesis of the compound itself, the principles of flow chemistry can be extended to its subsequent transformations, allowing for better control over reaction parameters and improved safety.
The development of these novel catalytic systems will undoubtedly lead to more efficient, selective, and environmentally benign ways to utilize this compound as a versatile building block in organic synthesis.
Integration into Artificial Intelligence-Driven Synthesis Planning and Optimization
Furthermore, the integration of AI with automated synthesis platforms offers the potential for a closed-loop system where the AI designs a synthetic route, and a robotic system executes the synthesis, with the results being fed back to the AI for further optimization. youtube.com This automated approach could be particularly beneficial for exploring the chemical space around this compound in a high-throughput manner.
Development of Biocatalytic Approaches for Synthesis or Transformation
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. While the direct biocatalytic synthesis of sulfonyl chlorides is not yet a mainstream approach, emerging research in biocatalysis presents exciting future possibilities for this compound.
One area of interest is the use of enzymes for the functionalization of aliphatic chains. For instance, α-ketoglutarate-dependent oxygenases are capable of hydroxylating unactivated C-H bonds in a highly regio- and stereoselective manner. nih.gov This could potentially be applied to the hexane (B92381) chain of this compound or its precursors, introducing additional functional groups that can be further modified.
Another relevant area is the biocatalytic synthesis of chiral sulfoxides, which are structurally related to sulfonyl chlorides. nih.govalmacgroup.com Enzymes such as Msr and Dms have been used for the kinetic resolution of racemic sulfoxides, yielding enantiopure compounds. nih.govalmacgroup.com While this applies to a different oxidation state of sulfur, it highlights the potential for developing enzymes that can act on sulfur-containing compounds with high stereoselectivity. This could be a future direction for creating chiral derivatives of this compound.
The development of novel biocatalytic systems, potentially using unconventional media like deep eutectic solvents, could lead to more sustainable and efficient pathways for both the synthesis and transformation of this compound. nih.gov
Potential in Unexplored Chemical Spaces and Derivatization Towards New Functional Materials
The unique structure of this compound makes it an interesting candidate for the development of new functional materials. The sulfonyl chloride group is a versatile handle for polymerization and surface modification.
One of the most promising applications is in the field of living radical polymerization . Sulfonyl chlorides have been shown to be excellent initiators for metal-catalyzed living radical polymerizations, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. cmu.edu The resulting polymers can have complex architectures, such as star polymers, which have unique physical properties. cmu.edu By using this compound as an initiator, it would be possible to create polymers with a 6-methoxyhexane tail at one end, potentially influencing the polymer's solubility, self-assembly, and other properties.
The reactivity of the sulfonyl chloride group also allows for its use in creating functional polymers through post-polymerization modification. For example, polymers containing sulfonyl chloride groups can be reacted with a variety of nucleophiles to introduce different functionalities. acs.orgrsc.org This could be used to create materials with tailored properties for specific applications, such as membranes for separations or biocompatible materials for medical devices.
Furthermore, the derivatization of this compound can lead to the exploration of new chemical spaces. The combination of the flexible, methoxy-terminated alkyl chain and the reactive sulfonyl chloride group allows for the synthesis of a wide range of new molecules with potential applications in areas such as agrochemicals, pharmaceuticals, and specialty chemicals.
Q & A
Q. Table 1: Comparative Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution + Sulfonation | NaOMe, ClSO₃H, 0°C | 65–75 | 92–98 |
| Direct Sulfurylation | SO₃/DMF, 25°C | 50–60 | 85–90 |
How can the structural integrity of this compound be confirmed post-synthesis?
Basic Research Question
Characterization requires a combination of spectroscopic and analytical techniques:
- NMR : ¹H NMR (CDCl₃) should show δ 3.3–3.4 ppm (OCH₃ singlet) and δ 1.2–1.8 ppm (hexane backbone). ¹³C NMR confirms sulfonyl chloride (δ ~55 ppm for SO₂Cl) .
- IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) .
- Mass Spectrometry : ESI-MS should exhibit [M+H]⁺ at m/z 212.03 (calculated for C₇H₁₅ClO₃S) .
What experimental designs are recommended to assess the hydrolytic stability of this compound?
Advanced Research Question
Hydrolysis kinetics can be studied under varying pH conditions:
Buffer Systems : Prepare solutions at pH 2–12 (e.g., HCl/NaOH buffers).
Kinetic Monitoring : Use HPLC or UV-Vis spectroscopy to track the disappearance of the sulfonyl chloride peak over time.
Activation Energy : Perform Arrhenius analysis at 20–50°C to determine activation parameters.
How does the methoxy group’s position influence the reactivity of this compound in nucleophilic substitutions?
Advanced Research Question
The methoxy group at the terminal position reduces steric hindrance compared to branched analogs, enhancing reactivity with bulky nucleophiles (e.g., tertiary amines). Comparative studies with 4-methoxyhexane-1-sulfonyl chloride show:
- Reactivity Trend : 6-Methoxy > 4-Methoxy (due to reduced steric hindrance near the sulfonyl group) .
- Electronic Effects : The electron-donating methoxy group slightly deactivates the sulfonyl chloride, slowing reactions with weak nucleophiles (e.g., alcohols) .
What strategies resolve contradictions in reported reaction yields with amines?
Advanced Research Question
Discrepancies often arise from:
- Amine Basicity : Strongly basic amines (e.g., aliphatic amines) react faster but may induce side reactions (e.g., HCl scavenging). Use stoichiometric control (1:1 molar ratio) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may stabilize intermediates, altering yields .
- Workup Protocols : Acidic workup (e.g., dilute HCl) minimizes unreacted amine contamination .
Q. Table 2: Reaction Optimization with Amines
| Amine Type | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Primary Aliphatic | DCM | 85–90 | 95–98 |
| Aromatic | THF | 70–75 | 90–92 |
What safety protocols are critical for handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, chemical-resistant lab coat, and safety goggles .
- Ventilation : Use a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis .
How can this compound be applied in protease inhibitor development?
Advanced Research Question
Its sulfonamide derivatives are explored as protease inhibitors via:
Sulfonylation : React with amine-containing scaffolds (e.g., peptidomimetics) to form covalent enzyme inhibitors.
Activity Assays : Test inhibitory potency (IC₅₀) against target proteases (e.g., HIV-1 protease) using fluorogenic substrates .
SAR Studies : Modify the hexane chain length to optimize binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
